1-[(2,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate
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Overview
Description
1-(2,4-Dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorinated benzene rings and a quinoline moiety
Preparation Methods
The synthesis of 1-(2,4-dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride or oxalyl chloride
Synthesis of the quinoline derivative: The quinoline moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the 2,4-dichlorobenzoyl chloride with the quinoline derivative in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,4-Dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and reduction: The quinoline moiety can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with DNA: The compound can intercalate into DNA, affecting its replication and transcription.
Modulation of signaling pathways: It may modulate various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
1-(2,4-Dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of the compound.
2,4-Dichlorobenzoic acid: Another related compound with similar chemical properties.
2,6-Dichlorobenzoyl chloride: A structurally similar compound with different reactivity.
Properties
Molecular Formula |
C26H19Cl4NO3 |
---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
[1-(2,4-dichlorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H19Cl4NO3/c1-14-13-26(2,3)31(24(32)18-7-4-15(27)10-21(18)29)23-9-6-17(12-20(14)23)34-25(33)19-8-5-16(28)11-22(19)30/h4-13H,1-3H3 |
InChI Key |
SKOWFQDWXVWADS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl)(C)C |
Origin of Product |
United States |
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